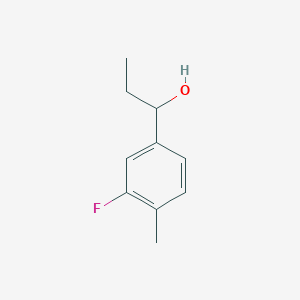

1-(3-Fluoro-4-methylphenyl)propan-1-ol

Description

Significance of Fluorinated Organic Compounds in Advanced Chemical Research

The introduction of fluorine into organic molecules has a profound impact on their chemical and physical properties. Fluorine is the most electronegative element, and its presence can significantly alter a molecule's reactivity, stability, and biological activity. nih.govsigmaaldrich.com Organofluorine compounds are prevalent in numerous applications, from pharmaceuticals and agrochemicals to advanced materials like fluoropolymers and liquid crystals. nih.govuni.lu

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which often imparts enhanced thermal and metabolic stability to the molecule. uni.lu This stability is a highly desirable trait in drug design, as it can lead to a longer biological half-life. It is estimated that approximately 25% of all commercialized pharmaceuticals contain at least one fluorine atom. nih.gov Furthermore, the strategic placement of fluorine can influence a molecule's conformation and its ability to interact with biological targets, sometimes leading to enhanced potency and selectivity. nih.gov The pursuit of novel synthetic methodologies for the efficient and selective introduction of fluorine into organic scaffolds remains a vibrant area of chemical research. nih.gov

Structural Context of the Propan-1-ol Moiety in Synthesis

The propan-1-ol moiety, a primary alcohol, is a fundamental functional group in organic synthesis. nih.gov Primary alcohols like propan-1-ol are versatile intermediates that can be readily converted into a wide range of other functional groups. ncert.nic.in For instance, they can be oxidized to form aldehydes or carboxylic acids, esterified with carboxylic acids, or converted into alkyl halides. ncert.nic.in

The hydroxyl (-OH) group of the propan-1-ol unit can participate in hydrogen bonding, which influences the compound's physical properties such as boiling point and solubility. In the context of more complex molecules, the propan-1-ol group serves as a key building block, providing a reactive handle for further molecular elaboration and the construction of more intricate chemical architectures. The synthesis of propan-1-ol itself can be achieved through methods like the hydration of propene or the reduction of propionaldehyde. nih.gov

Overview of Academic Research Directions for Aryl-Substituted Alcohols

Aryl-substituted alcohols, a class of compounds that includes 1-(3-Fluoro-4-methylphenyl)propan-1-ol, are significant targets in organic synthesis due to their prevalence in natural products and pharmaceutically active molecules. nih.govnih.gov Research in this area is multifaceted, encompassing the development of novel synthetic methods, the exploration of their catalytic applications, and the investigation of their potential as therapeutic agents.

A major focus of academic research is the development of stereoselective methods for the synthesis of chiral aryl-substituted alcohols. The biological activity of these compounds is often dependent on their specific three-dimensional arrangement, making enantiomerically pure synthesis a critical goal. Furthermore, aryl-substituted alcohols are valuable precursors in a variety of chemical transformations. Recent advancements have focused on the direct functionalization of the alcohol's C-O bond in cross-coupling reactions, often employing transition metal catalysis. This allows for the formation of new carbon-carbon bonds under increasingly mild conditions. The development of new 1-aryl-3-substituted propanol (B110389) derivatives has shown promise in the search for new antimalarial agents. nih.govnih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃FO | uni.lu |

| InChIKey | ZZCGKYXNTIQVJM-SNVBAGLBSA-N | uni.lu |

| Predicted XlogP | 2.4 | uni.lu |

| Monoisotopic Mass | 168.09505 Da | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoro-4-methylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-3-10(12)8-5-4-7(2)9(11)6-8/h4-6,10,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCGKYXNTIQVJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)C)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 3 Fluoro 4 Methylphenyl Propan 1 Ol

Established Chemical Synthesis Routes

The foundational methods for synthesizing 1-(3-Fluoro-4-methylphenyl)propan-1-ol rely on well-established chemical transformations that are widely used in organic synthesis. These routes are generally robust and can be performed with readily available reagents.

Reductive Transformations of Corresponding Carbonyl Precursors

One of the most direct and common methods for the synthesis of this compound is through the reduction of the corresponding ketone, 3'-fluoro-4'-methylpropiophenone. This transformation involves the conversion of a carbonyl group to a hydroxyl group.

Sodium borohydride (B1222165) (NaBH₄) is a frequently employed reducing agent for this purpose due to its selectivity for aldehydes and ketones. bibliomed.orgmasterorganicchemistry.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. bibliomed.orgharvard.edu The hydride from the borohydride anion attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is subsequently protonated by the solvent to yield the final alcohol. masterorganicchemistry.com While effective in producing the desired alcohol, this method results in a racemic mixture, meaning both enantiomers of the alcohol are formed in equal amounts. harvard.edu The use of NaBH₄ is advantageous because it is relatively mild and does not reduce more robust functional groups like esters or amides under standard conditions. masterorganicchemistry.com The addition of cerium(III) chloride with NaBH₄, known as the Luche reduction, can enhance the selectivity for the reduction of the carbonyl group in the presence of other reducible functional groups, though this is less critical for a simple propiophenone (B1677668) precursor. harvard.edu

| Reagent System | Precursor | Product | Solvent | Key Features |

| NaBH₄ | 3'-Fluoro-4'-methylpropiophenone | This compound | Methanol or Ethanol | Mild, selective for ketones, produces a racemic mixture. bibliomed.orgmasterorganicchemistry.com |

Organometallic Reagent Additions to Aldehydes or Ketones

Another fundamental approach involves the use of organometallic reagents, such as Grignard reagents, to form the carbon-carbon bond necessary to construct the propanol (B110389) side chain. This method would typically start from 3-fluoro-4-methylbenzaldehyde.

In this synthetic route, an ethyl Grignard reagent, such as ethylmagnesium bromide (CH₃CH₂MgBr), is reacted with 3-fluoro-4-methylbenzaldehyde. youtube.com The nucleophilic ethyl group of the Grignard reagent adds to the electrophilic carbonyl carbon of the aldehyde. youtube.com This addition reaction forms a magnesium alkoxide intermediate, which upon acidic workup (e.g., with aqueous ammonium (B1175870) chloride or dilute hydrochloric acid), yields the secondary alcohol, this compound. This method is highly effective for creating the desired carbon skeleton and results in a racemic product.

| Organometallic Reagent | Aldehyde Precursor | Product | Solvent | Workup |

| Ethylmagnesium bromide | 3-Fluoro-4-methylbenzaldehyde | This compound | Diethyl ether or Tetrahydrofuran | Aqueous acid (e.g., NH₄Cl) |

Stereoselective and Enantioselective Synthesis Approaches

To address the need for enantiomerically pure forms of this compound, various stereoselective and enantioselective synthetic methods have been developed. These strategies aim to control the three-dimensional arrangement of atoms in the final product.

Asymmetric Hydrogenation and Reduction Strategies

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones to chiral alcohols. This method utilizes a chiral catalyst to influence the stereochemical outcome of the hydrogenation reaction. While specific studies on the asymmetric hydrogenation of 3'-fluoro-4'-methylpropiophenone are not widely documented, related transformations provide a strong basis for its feasibility.

For instance, the asymmetric hydrogenation of other substituted acetophenones has been successfully achieved using ruthenium-based catalysts bearing chiral phosphine (B1218219) ligands. mdpi.com These catalysts create a chiral environment that directs the addition of hydrogen to one face of the carbonyl group, leading to the preferential formation of one enantiomer. A study on the asymmetric hydrogenation of 3-fluorinated chromones using a metal-free frustrated Lewis pair (FLP) catalyst also demonstrates the potential for high enantioselectivity in the reduction of fluorinated ketones. rsc.org Such approaches can yield optically active 3-fluorochroman-4-ones with high enantiomeric excess (ee). rsc.org Biomimetic asymmetric reduction using chiral NAD(P)H models has also emerged as a promising method for the reduction of unsaturated compounds with high enantioselectivity. dicp.ac.cndicp.ac.cn

| Catalyst Type | Substrate Type | Key Features | Potential Outcome for Target Molecule |

| Chiral Ruthenium-phosphine complexes | Prochiral ketones | High efficiency and enantioselectivity for a range of ketones. mdpi.com | High yield and high enantiomeric excess of either the (R) or (S)-enantiomer. |

| Chiral Frustrated Lewis Pair (FLP) | Fluorinated ketones | Metal-free catalysis, good yields, and high enantioselectivity. rsc.org | A green and efficient route to enantiomerically enriched product. |

| Chiral NAD(P)H models | Unsaturated compounds | Biomimetic approach with potential for high enantioselectivity. dicp.ac.cndicp.ac.cn | Enantioselective reduction under mild conditions. |

Chiral Auxiliary-Mediated Methodologies

The use of a chiral auxiliary is a classical strategy to induce stereoselectivity in a reaction. In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective transformation. nih.gov After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

Application of Biocatalysis for Chiral Alcohol Production

Biocatalysis has emerged as a green and highly efficient method for the production of enantiopure alcohols. nih.gov This technique utilizes enzymes or whole microbial cells to catalyze the asymmetric reduction of ketones with high stereoselectivity. nih.govmdpi.com

The biocatalytic reduction of substituted acetophenones is well-established. mdpi.com Various microorganisms, such as Bacillus cereus, have been shown to reduce a range of ketones to their corresponding (R)- or (S)-alcohols with excellent enantiomeric excess. mdpi.com For example, the reduction of acetophenone (B1666503) using Bacillus cereus TQ-2 yielded (R)-1-phenylethanol with 99% ee. mdpi.com The stereochemical outcome (Prelog or anti-Prelog) depends on the specific enzyme system used. mdpi.com The use of whole-cell biocatalysts is often preferred as it circumvents the need for enzyme purification and provides a system for cofactor regeneration. mdpi.com Given the successful application of biocatalysis to other halogenated and alkyl-substituted acetophenones, it is highly probable that a suitable enzyme or microorganism could be identified for the highly enantioselective reduction of 3'-fluoro-4'-methylpropiophenone to either the (R) or (S) enantiomer of this compound. nih.gov

| Biocatalyst | Substrate Type | Product | Key Advantages |

| Whole cells (e.g., Bacillus cereus) | Substituted acetophenones | Chiral secondary alcohols | High enantioselectivity, mild reaction conditions, environmentally friendly, no need for expensive metal catalysts. mdpi.combibliotekanauki.pl |

| Isolated reductases | Prochiral ketones | Chiral secondary alcohols | High specificity and selectivity, potential for high substrate loading. nih.gov |

Diastereoselective Control in Multi-Step Synthetic Sequences

Achieving stereochemical control is a significant challenge in the synthesis of chiral molecules like this compound, which contains a stereocenter at the carbinol carbon. Diastereoselective synthesis aims to preferentially produce one diastereomer over others, a critical consideration when a molecule is developed for applications where specific stereoisomers have different biological activities or physical properties.

Multi-step syntheses provide several opportunities to influence the stereochemical outcome. One common strategy involves the diastereoselective reduction of a prochiral ketone precursor, such as 1-(3-fluoro-4-methylphenyl)propan-1-one. This can be accomplished using chiral reducing agents or catalysts. For instance, organocatalysts like L-proline or D-proline have been effectively used in analogous systems to guide the stereochemical course of reactions, such as the formation of 1,3-diphenyl-1-propanol, a structurally related compound. google.com

Another approach involves "one-pot" sequences where multiple reactions are carried out sequentially in the same reactor. Such methods are highly efficient and can incorporate diastereoselective steps. For example, a highly diastereoselective one-pot alkylation and cyclization reaction series has been used to synthesize substituted 5-phenylmorphans, demonstrating that complex architectures can be built with high stereocontrol under mild conditions. nih.gov These principles are applicable to the synthesis of the target alcohol, where a chiral auxiliary or catalyst could direct the addition of an ethyl group to a corresponding benzaldehyde (B42025) derivative.

Modern techniques in flow chemistry, particularly using droplet reactors, offer enhanced control over multi-step syntheses. nih.gov By isolating reactions within discrete droplets, issues like channel-fouling are prevented, and precise addition of reagents is possible. nih.gov This level of control over reaction time, temperature, and stoichiometry is beneficial for optimizing diastereoselectivity in sensitive transformations. The existence of specific enantiomers, such as (1R)-1-(3-fluoro-4-methylphenyl)propan-1-ol, highlights the success and importance of these stereocontrolled synthetic routes. uni.lu

Synthesis of Advanced Precursors and Chemical Intermediates

Preparation of Halogenated Phenyl-Propanone Derivatives

The most direct precursor to this compound is its corresponding ketone, 1-(3-fluoro-4-methylphenyl)propan-1-one. chemscene.com This propiophenone derivative serves as the substrate for the final reduction step that yields the target alcohol. The synthesis of this ketone and other halogenated phenyl-propanones typically involves Friedel-Crafts acylation or related reactions.

In a Friedel-Crafts acylation, a substituted aromatic compound, in this case, a derivative of 3-fluoro-4-methylbenzene, reacts with an acylating agent like propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., aluminum chloride). This reaction directly installs the propanone side chain onto the aromatic ring. A similar approach is used for other halogenated phenyl-propanones, such as 3-chloro-1-(4-fluorophenyl)propan-1-one. bldpharm.com The table below details key propiophenone precursors.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Synthetic Role |

| 1-(3-Fluoro-4-methylphenyl)propan-1-one | 107076-07-3 | C₁₀H₁₁FO | 166.19 g/mol | Direct precursor to the target alcohol via reduction. chemscene.com |

| 3-Chloro-1-(4-fluorophenyl)propan-1-one | 347-93-3 | C₉H₈ClFO | 186.61 g/mol | An analogous halogenated phenyl-propanone derivative. bldpharm.com |

| 3-(3-Fluoro-4-methylanilino)-1-(4-methylphenyl)-1-propanone | 882748-50-7 | C₁₇H₁₈FNO | 271.33 g/mol | A complex propanone demonstrating further derivatization. sigmaaldrich.com |

Derivatization and Functionalization of Fluoro-Methylphenyl Building Blocks

The synthesis of complex molecules often requires the strategic modification, or derivatization, of simpler building blocks. Fluoro-methylphenyl compounds can be functionalized through various reactions to prepare them for subsequent steps in a synthetic sequence. For example, a starting material like 3-chloro-4-fluorotoluene (B74489) can be used to introduce the core aromatic structure. nih.gov

Functionalization can involve reactions targeting the aromatic ring itself or substituents on the ring. Nucleophilic aromatic substitution is a powerful tool, particularly in activated systems where a group like nitro or cyano enhances reactivity. researchgate.netyoutube.com In some cases, a fluorine atom itself can act as a leaving group, though this is less common than with other halogens unless the ring is strongly activated. youtube.com

Derivatization is also used to modify functional groups to facilitate a reaction or improve analytical detection. For instance, hydroxyl groups can be converted to other functional groups to enhance reactivity. The use of reagents like 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) to derivatize hydroxyls demonstrates a method of functional group interconversion that can be critical in multi-step synthesis. nih.gov

Strategies for Constructing the Substituted Aromatic Moiety

The specific arrangement of substituents on the aromatic ring—a fluorine atom and a methyl group in a meta- and para-position, respectively, relative to the propanol side chain—requires careful strategic planning. The synthesis of the 3-fluoro-4-methylphenyl group is not trivial and often begins with simpler, commercially available benzene (B151609) derivatives.

One robust strategy involves a multi-step sequence starting from a compound like o-methylaniline (2-methylaniline). This sequence can include:

Nitration: Introduction of a nitro group.

Reduction: Conversion of the nitro group to an amino group.

Diazotization: Transformation of the amino group into a diazonium salt using reagents like sodium nitrite (B80452) and acid. youtube.com

Fluorination: Replacement of the diazonium group with fluorine, often via the Balz-Schiemann reaction, which uses fluoroboric acid (HBF4). youtube.comgoogle.com

An alternative patented method describes the preparation of 3-fluoro-4-methylbenzonitrile, a key intermediate that can be further converted to the desired phenyl moiety. google.com This process involves the condensation of two smaller molecules followed by a decarbonylation reaction to yield the substituted benzonitrile. google.com These methods highlight the indirect and strategic approaches necessary to achieve the specific 1,3,4-substitution pattern on the benzene ring.

| Strategy | Key Reactions | Starting Material Example | Target Intermediate |

| Diazonium Salt Route | Nitration, Reduction, Diazotization, Schiemann Reaction | o-Methylaniline | 3-Fluoro-4-methylbenzene derivative youtube.comgoogle.com |

| Condensation-Decarbonylation | Condensation, Decarbonylation | Undisclosed simple precursors | 3-Fluoro-4-methylbenzonitrile google.com |

| Electrophilic Fluorination | Reaction with NF₄⁺ salts | Toluene derivative | Fluorotoluene isomer google.com |

Chemical Reactivity and Transformation Pathways of 1 3 Fluoro 4 Methylphenyl Propan 1 Ol

Oxidation Reactions of the Secondary Alcohol Functionality

The secondary alcohol group in 1-(3-fluoro-4-methylphenyl)propan-1-ol is readily susceptible to oxidation to yield the corresponding ketone, 1-(3-fluoro-4-methylphenyl)propan-1-one. This transformation is a fundamental process in organic synthesis, allowing for the interconversion of functional groups. A variety of oxidizing agents can accomplish this, ranging from classic chromium-based reagents to milder, more selective modern methods.

Recent advancements have focused on environmentally benign and efficient catalytic systems. For instance, hypervalent iodine reagents, such as those stabilized by N-heterocycles, have proven effective for the oxidation of secondary benzylic alcohols. beilstein-journals.orgnih.gov These reactions often proceed under mild conditions with high yields. For analogous secondary benzylic alcohols, yields can be excellent, often exceeding 90%. beilstein-journals.orgnih.gov Another green chemistry approach involves photochemical oxidation, which can utilize air as the terminal oxidant, catalyzed by a photosensitizer like thioxanthenone under illumination from household lamps or sunlight. rsc.org

The general transformation is depicted below: Reaction: this compound → 1-(3-Fluoro-4-methylphenyl)propan-1-one

Interactive Table: Representative Oxidation Methods for Secondary Benzylic Alcohols

| Oxidizing System | Catalyst/Reagent | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Hypervalent Iodine | N-Heterocyclic Iodane/TBACl | MeCN | 60 °C | ~97% | nih.gov |

| Photochemical | Thioxanthenone/Air | MeCN | Room Temp | Good to Excellent | rsc.org |

| Copper(III) Complex | KNa₄[Cu(HIO₆)₂]·12H₂O | Aqueous Alkaline | Room Temp | Good | researchgate.net |

Derivatization and Functional Group Interconversion of the Hydroxyl Group

The hydroxyl group of this compound serves as a prime site for derivatization, enabling the synthesis of a wide array of new compounds and offering a method for chemical tagging. Common derivatization reactions include esterification and the formation of carbonates.

Alkyl chloroformates are highly reactive agents that can convert alcohols into their corresponding carbonate derivatives in seconds, often under anhydrous conditions or in biphasic systems. nih.govnih.gov For example, reaction with 9-fluorenylmethyl chloroformate (FMOC-Cl) or other fluoroalkyl chloroformates proceeds rapidly to yield stable carbonate products, which can be useful for analytical purposes such as chromatography. nih.govresearchgate.net

Esterification can be achieved through various methods. A particularly notable transformation is the Mitsunobu reaction, which allows for the conversion of primary and secondary alcohols to esters with a nucleophilic carboxylic acid. organic-chemistry.orgwikipedia.org This reaction typically employs triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it a powerful tool for controlling chirality. organic-chemistry.orgchemistrysteps.com

Interactive Table: Common Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product | Key Feature | Reference |

|---|---|---|---|---|

| Carbonate Formation | Alkyl Chloroformate (e.g., FMOC-Cl), Base | Alkyl Carbonate Ester | Rapid reaction, useful for analytics | nih.govresearchgate.net |

| Mitsunobu Esterification | Carboxylic Acid, PPh₃, DEAD/DIAD | Ester | Inversion of stereochemistry | organic-chemistry.orgwikipedia.org |

| Azidation | TMSN₃, Brønsted Acid (e.g., HBF₄·OEt₂) | Azide | Direct conversion to azide | researchgate.net |

Reactivity Modulations of the Aromatic Ring System

The substitution pattern on the phenyl ring—a fluorine atom at position 3 and a methyl group at position 4—creates a unique electronic environment that dictates the regiochemical outcome of aromatic substitution reactions.

Electrophilic Aromatic Substitution Considerations

In electrophilic aromatic substitution (EAS), the reactivity and orientation of the incoming electrophile are governed by the existing substituents. The methyl group (-CH₃) is a weakly activating group that directs incoming electrophiles to the ortho and para positions relative to itself (positions 3 and 5). organicchemistrytutor.com The fluorine atom (-F) is a deactivating group due to its strong inductive electron withdrawal, but it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (the sigma complex). organicchemistrytutor.comkhanacademy.orglibretexts.org

When both groups are present, their directing effects must be considered in concert. The positions ortho to the methyl group are 3 and 5. The positions ortho to the fluorine are 2 and 4. The position para to the fluorine is 6, and the position para to the methyl is not available.

Position 2: Activated by fluorine (ortho).

Position 5: Activated by the methyl group (ortho) and deactivated by fluorine (meta).

Position 6: Activated by fluorine (para).

The activating effect of the methyl group and the resonance-directing effect of the fluorine atom work together. The strongest activation is typically from the more powerfully activating group, in this case, the methyl group. However, the resonance stabilization provided by fluorine at the ortho and para positions is significant. organicchemistrytutor.comyoutube.com Therefore, electrophilic attack is most likely to occur at positions 2 and 5, with position 6 being less favored due to greater steric hindrance from the adjacent propanol (B110389) side chain. The precise ratio of isomers would depend on the specific electrophile and reaction conditions. youtube.com

Nucleophilic Aromatic Substitution at the Fluoro Position

Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluoride). masterorganicchemistry.comlibretexts.org The 3-fluoro-4-methylphenyl ring is considered electron-neutral or even slightly electron-rich due to the methyl group, making it "unactivated" towards traditional SₙAr reactions. acs.orgnih.gov Fluoride (B91410) is generally a poor leaving group in these reactions unless the ring is strongly activated. masterorganicchemistry.com

However, modern synthetic methods have enabled the SₙAr of unactivated fluoroarenes. acs.orgnih.govresearchgate.netfigshare.com One powerful strategy involves organic photoredox catalysis. acs.orgrsc.org In this process, a photocatalyst, upon irradiation with light, oxidizes the fluoroarene to a highly reactive radical cation. acs.orgnih.gov This intermediate is significantly more electrophilic and susceptible to attack by a wide range of nucleophiles (including azoles, amines, and carboxylic acids), leading to the displacement of the fluoride ion. acs.orgnih.gov This method allows for the functionalization of the C-F bond under mild conditions, a transformation that is challenging with classical methods. acs.org

Carbon-Carbon Bond Forming Reactions Involving the Alcohol

The structure of this compound and its corresponding ketone offers several pathways for carbon-carbon bond formation.

Reaction of the Ketone with Organometallic Reagents: The most direct C-C bond formation involving the functional group is the reaction of its oxidized form, 1-(3-fluoro-4-methylphenyl)propan-1-one, with organometallic nucleophiles like Grignard reagents (R-MgX) or organolithium reagents (R-Li). organic-chemistry.orgncert.nic.inmasterorganicchemistry.comleah4sci.comyoutube.com This reaction adds a new alkyl, aryl, or vinyl group to the carbonyl carbon, generating a tertiary alcohol after acidic workup. This is a classic and reliable method for constructing sterically complex alcohol moieties.

Cross-Coupling Reactions: While not a direct reaction of the alcohol, the aromatic C-F bond can potentially participate in certain cross-coupling reactions. More commonly, the corresponding aryl bromide or iodide would be used. However, the benzylic alcohol itself can be activated and used in nickel-catalyzed cross-electrophile arylation reactions with aryl halides or triflates, forming diarylmethanes. researchgate.net

Heck Reaction: The Mizoroki-Heck reaction provides a method to form C-C bonds by coupling an aryl halide with an alkene, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org Although this reaction doesn't directly involve the alcohol group, it represents a key transformation of the aromatic halide counterpart of the molecule. Dehydrative-Heck reactions, where benzylic alcohols generate alkenes in situ for coupling, have also been developed. researchgate.net

Rearrangement Pathways and Stereochemical Inversions

The chiral center at the carbinol carbon makes stereochemical transformations particularly relevant for this molecule.

Stereochemical Inversion: The stereochemistry of the secondary alcohol can be inverted with high fidelity using the Mitsunobu reaction. organic-chemistry.orgwikipedia.org As mentioned in section 3.2, reacting the alcohol with a carboxylic acid, PPh₃, and DEAD results in an ester product where the configuration at the chiral center is inverted relative to the starting alcohol. chemistrysteps.com This Sₙ2-type reaction is a cornerstone of stereocontrolled synthesis. For sterically hindered alcohols, using a more acidic pronucleophile like 4-nitrobenzoic acid can significantly improve yields. orgsyn.org

Acid-Catalyzed Racemization/Rearrangement: Treatment of benzylic alcohols with acid can lead to racemization. This process is thought to occur through the reversible formation of a planar, achiral carbocation intermediate after protonation of the hydroxyl group and loss of water. acs.org This carbocation can then be attacked by a nucleophile (e.g., water) from either face, leading to a racemic mixture of the alcohol. This pathway highlights the potential for loss of stereochemical information under acidic conditions. While major skeletal rearrangements like the Pinacol or Benzilic acid rearrangement require specific diol or dicarbonyl substrates, respectively, the formation of the benzylic carbocation could potentially lead to other minor rearrangement or elimination products depending on the specific conditions. wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a primary tool for the structural determination of organic compounds. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular framework can be constructed.

¹H NMR spectroscopy identifies the chemical environment of all protons within the molecule. The spectrum of 1-(3-Fluoro-4-methylphenyl)propan-1-ol shows distinct signals for the aromatic protons, the carbinol proton (CH-OH), and the aliphatic protons of the propyl side chain. The integration of these signals corresponds to the number of protons in each environment. The multiplicity, or splitting pattern, of each signal reveals the number of adjacent protons, which is crucial for determining the connectivity. For instance, the carbinol proton's signal is coupled to the adjacent methylene (B1212753) (CH₂) protons, providing key configurational information.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

|---|---|---|---|

| ~ 7.20 | d | ~ 8.0 | H-5 |

| ~ 7.10 | dd | ~ 8.0, 2.0 | H-6 |

| ~ 7.05 | d | ~ 10.0 | H-2 |

| ~ 4.65 | t | ~ 6.5 | CH-OH |

| ~ 2.25 | s | --- | Ar-CH₃ |

| ~ 1.70 | m | --- | CH₂ |

Note: Chemical shifts are approximate and can vary based on solvent and instrument frequency. 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet, 's' denotes singlet, 'dd' denotes doublet of doublets.

¹³C NMR spectroscopy maps the carbon framework of the molecule. miamioh.edu In a broadband-decoupled spectrum, each unique carbon atom typically produces a single peak, allowing for a direct count of non-equivalent carbons. The chemical shift of each peak indicates the type of carbon (aliphatic, aromatic, carbinol). Furthermore, the fluorine atom induces splitting in the signals of nearby carbon atoms (C-F coupling), which is highly diagnostic for confirming the position of the fluoro substituent on the aromatic ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. uvic.ca

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ) (ppm) | Carbon Assignment |

|---|---|

| ~ 160 (d, ¹JCF ≈ 245 Hz) | C-3 |

| ~ 142 (d, ⁴JCF ≈ 3 Hz) | C-1 |

| ~ 132 (d, ³JCF ≈ 5 Hz) | C-5 |

| ~ 125 (d, ²JCF ≈ 18 Hz) | C-4 |

| ~ 123 (d, ²JCF ≈ 8 Hz) | C-2 |

| ~ 114 (d, ³JCF ≈ 21 Hz) | C-6 |

| ~ 75 | CH-OH |

| ~ 32 | CH₂ |

| ~ 14 | Ar-CH₃ |

Note: 'd' denotes doublet due to C-F coupling. Coupling constants (J) are approximate.

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Given that ¹⁹F has 100% natural abundance and a nuclear spin of 1/2, it produces sharp, easily interpretable signals. alfa-chemistry.com For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is characteristic of an aryl fluoride (B91410). ucsb.edu In a proton-coupled ¹⁹F spectrum, this signal would appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring, further confirming its position.

Two-dimensional (2D) NMR experiments provide correlational data that unambiguously connects the atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). sdsu.edu For this compound, COSY would reveal cross-peaks between the H-5 and H-6 aromatic protons, as well as the complete spin system of the propyl group (CH-OH ↔ CH₂ ↔ CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. columbia.edu It is used to definitively assign each carbon signal in the ¹³C NMR spectrum to its corresponding proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). youtube.com It is instrumental in piecing together the molecular fragments. Key HMBC correlations would include signals from the benzylic proton (CH-OH) to the aromatic carbons C-2 and C-6, and from the aromatic protons to the benzylic carbon, confirming the attachment of the propanol (B110389) side chain to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can provide additional conformational details, such as the spatial relationship between the propanol side chain and the aromatic ring substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺). This ion is often unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation of alcohols is often characterized by the loss of a water molecule (M-18) and by alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). libretexts.org For this molecule, the most significant fragmentation is the alpha-cleavage resulting in the loss of an ethyl radical to form a stable, resonance-delocalized benzylic cation.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 168 | [C₁₀H₁₃FO]⁺ | Molecular Ion (M⁺) |

| 150 | [C₁₀H₁₁F]⁺ | Loss of H₂O |

| 139 | [C₈H₈FO]⁺ | Loss of ethyl radical (•C₂H₅) |

| 125 | [C₇H₅FO]⁺ | Loss of propyl radical (•C₃H₇) |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). docbrown.info This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would confirm the molecular formula as C₁₀H₁₃FO by matching the experimentally measured mass of the molecular ion to its calculated exact mass (168.09505 Da). uni.lunih.gov This capability distinguishes the compound from any isomers or other molecules that have the same nominal mass.

Collision Cross Section Prediction and Ion Mobility Studies

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (MS) provides an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a buffer gas. This gas-phase electrophoretic technique measures an ion's drift time, which can be converted to a rotationally averaged collision cross section (CCS). The CCS is a robust, instrument-independent physicochemical property that provides a fingerprint of the ion's structure.

For novel or uncharacterized compounds like this compound, where experimental CCS data from reference standards may be unavailable, in silico prediction models are invaluable. These models, often employing machine learning algorithms trained on large databases of experimental CCS values, can predict the CCS based on the compound's chemical structure.

Predicted CCS values for various adducts of the (1R)-enantiomer of this compound have been calculated using the CCSBase tool. These predictions are crucial for tentative identification in complex matrices during untargeted analysis using techniques like LC-IM-MS/MS, helping to reduce the number of false-positive matches.

Table 1: Predicted Collision Cross Section (CCS) Values for (1R)-1-(3-Fluoro-4-methylphenyl)propan-1-ol Adducts Data sourced from PubChemLite, calculated using CCSBase.

| Adduct | Mass-to-Charge (m/z) | Predicted CCS (Ų) |

| [M+H]⁺ | 169.10233 | 134.0 |

| [M+Na]⁺ | 191.08427 | 142.2 |

| [M-H]⁻ | 167.08777 | 135.4 |

| [M+NH₄]⁺ | 186.12887 | 154.4 |

| [M+K]⁺ | 207.05821 | 139.8 |

| [M+H-H₂O]⁺ | 151.09231 | 128.1 |

| [M]⁺ | 168.09450 | 132.8 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure of a compound. While specific experimental spectra for this compound are not widely published, its vibrational characteristics can be predicted based on its known functional groups.

Other expected vibrations include:

C-H stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and methyl groups would be found just below 3000 cm⁻¹.

Aromatic C=C stretching: These occur in the 1600–1450 cm⁻¹ region.

C-O stretching: A strong band for the secondary alcohol C-O stretch is expected around 1100 cm⁻¹.

C-F stretching: A strong, characteristic absorption due to the carbon-fluorine bond stretch would be present in the 1200-1000 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and C-C backbone stretches would be expected to produce strong Raman signals.

Table 2: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| -OH | O-H stretch | 3500–3200 (broad) | Strong | Weak |

| Aromatic C-H | C-H stretch | 3100–3000 | Medium | Strong |

| Alkyl C-H | C-H stretch | 2980–2850 | Strong | Strong |

| Aromatic C=C | C=C stretch | 1600–1450 | Medium-Strong | Strong |

| C-F | C-F stretch | 1200-1000 | Strong | Weak |

| C-O | C-O stretch | ~1100 | Strong | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers.

As of this writing, a published single-crystal X-ray structure for this compound could not be found in public databases. However, a crystallographic study would be invaluable. It would reveal the molecule's preferred conformation in the solid state, including the torsion angles of the propanol side chain relative to the phenyl ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-stacking of the phenyl rings, which govern the crystal packing.

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity

Since this compound is a chiral compound, containing a stereocenter at the carbon bearing the hydroxyl group, the determination of its enantiomeric purity is critical. This is typically achieved using chiral chromatography.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is the most common technique for separating enantiomers. This is accomplished by using a chiral stationary phase (CSP), which creates a chiral environment that allows for differential interaction with the two enantiomers.

The selection of the appropriate CSP is crucial for achieving separation. For alcoholic compounds like this compound, polysaccharide-based CSPs are highly effective. These phases consist of cellulose (B213188) or amylose (B160209) derivatives, such as tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica (B1680970) support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and steric hindrance, which lead to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times for the enantiomers. Method development often involves screening various CSPs under different mobile phase conditions (normal-phase, reversed-phase, or polar organic mode) to find the optimal resolution.

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often with a small amount of an alcohol co-solvent like methanol (B129727).

The advantages of SFC over HPLC include:

Higher Efficiency and Speed: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster column equilibration, significantly reducing analysis times.

Reduced Solvent Consumption: Replacing the bulk of organic solvents with CO2 makes SFC a more environmentally friendly and cost-effective technique.

Complementary Selectivity: In some cases, SFC can provide better or different enantioselectivity compared to HPLC using the same chiral stationary phase.

The same polysaccharide-based CSPs that are successful in HPLC are widely used in SFC. The separation of the structurally related compound 1-phenyl-1-propanol (B1198777) has been successfully demonstrated using SFC with a Chiralcel OD column, highlighting the suitability of this technique for this class of chiral alcohols.

Table 3: Comparison of Chiral HPLC and Chiral SFC

| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Ethanol) or Aqueous Buffers | Supercritical Carbon Dioxide (CO₂) |

| Typical Analysis Time | Longer | Shorter |

| Solvent Consumption | High | Low |

| Operating Pressure | Moderate to High | High (requires back-pressure regulator) |

| Environmental Impact | Higher (due to solvent use and disposal) | Lower ("Green Chemistry") |

| Column Compatibility | Wide range of dedicated HPLC/SFC columns | Wide range of dedicated HPLC/SFC columns |

Computational Chemistry and Mechanistic Investigations of the Compound

Density Functional Theory (DFT) Based Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used in chemistry and materials science to predict molecular properties.

Geometric Optimization and Conformational Landscapes

Geometric optimization is a fundamental DFT calculation that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like 1-(3-fluoro-4-methylphenyl)propan-1-ol, which has rotatable bonds, a conformational analysis would be necessary. This involves systematically exploring the potential energy surface to identify all stable conformers (rotational isomers) and the energy barriers between them. Such a study would reveal the preferred spatial arrangement of the phenyl ring, the propanol (B110389) side chain, and the hydroxyl group, which is crucial for understanding its interactions and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Properties)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive species. An FMO analysis for this compound would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Vibrational Frequency Calculations and Spectral Interpretations

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral bands. By calculating these frequencies for an optimized geometry, a theoretical vibrational spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the structure of the synthesized compound and to aid in the assignment of specific vibrational modes to different functional groups within the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface maps the electrostatic potential onto the electron density surface of a molecule. It provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP analysis would identify sites susceptible to electrophilic attack (e.g., the oxygen atom of the hydroxyl group) and nucleophilic attack. The color-coded map would show negative potential (typically red or yellow) in areas of high electron density and positive potential (typically blue) in areas of low electron density.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly with DFT, is a powerful tool for investigating reaction mechanisms. By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies and reaction thermodynamics, providing insights into the feasibility and kinetics of a reaction. For this compound, this could be applied to understand its synthesis, potential metabolic pathways, or its reactions with other chemical species.

Theoretical Prediction of Spectroscopic Parameters

Currently, there is no published research detailing the theoretical prediction of spectroscopic parameters for this compound. Such an investigation would typically involve quantum chemical calculations to predict parameters such as:

NMR Spectra: Theoretical calculations of 1H, 13C, and 19F NMR chemical shifts would be invaluable for the structural elucidation of the compound and its derivatives.

Electronic Spectra: Calculations of electronic transitions could predict the UV-Visible absorption spectrum, offering information about the electronic structure and chromophores within the molecule.

Without dedicated computational studies, a data table for these predicted parameters cannot be generated.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

A Hirshfeld surface analysis of this compound has not been reported in the scientific literature. The performance of such an analysis is contingent on the successful synthesis of a single crystal of the compound and the subsequent determination of its crystal structure via X-ray diffraction.

If such data were available, the analysis would provide a detailed quantitative breakdown of the intermolecular contacts, which could be presented in a data table. This would likely include the percentage contributions of various interactions, such as:

H···H contacts

C···H/H···C contacts

O···H/H···O contacts

F···H/H···F contacts

This information would be crucial for understanding the packing motifs and the role of the fluorine atom and the hydroxyl group in directing the supramolecular assembly.

Role As a Synthetic Intermediate and Building Block in Complex Chemical Systems

Integration into Advanced Organic Synthesis Pathways

The integration of 1-(3-Fluoro-4-methylphenyl)propan-1-ol into multi-step synthesis plans is facilitated by its accessibility through established chemical reactions. A primary pathway to this alcohol is the reduction of its corresponding ketone, 1-(3-Fluoro-4-methylphenyl)propan-1-one (also known as 3'-fluoro-4'-methylpropiophenone). chemscene.com This transformation can be achieved using a variety of reducing agents, allowing chemists to readily generate the alcohol as needed.

Another fundamental synthetic route involves the construction of the carbon skeleton through a Grignard reaction. For instance, a similar, non-fluorinated analog, 1-(3-methylphenyl)propan-1-ol, is synthesized with high yield by reacting 3-methylbenzaldehyde (B113406) with ethylmagnesium bromide. chemicalbook.com This classic organometallic addition provides a reliable method for creating the secondary alcohol structure, a pathway that is adaptable for the synthesis of the fluorinated target compound from 3-fluoro-4-methylbenzaldehyde.

Once synthesized, the alcohol's hydroxyl group serves as a handle for a wide array of subsequent chemical modifications. These reactions can include:

Oxidation: The secondary alcohol can be oxidized back to the parent ketone, 1-(3-fluoro-4-methylphenyl)propan-1-one, which can then participate in other reactions such as reductive aminations or aldol (B89426) condensations.

Esterification and Etherification: The hydroxyl group can be converted into esters or ethers, altering the molecule's polarity and creating linkages to other fragments.

Nucleophilic Substitution: The hydroxyl group can be transformed into a good leaving group (such as a tosylate or mesylate), enabling its displacement by various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

This reactivity makes this compound a key branching point in a synthetic sequence, allowing for the introduction of the 3-fluoro-4-methylphenyl moiety into larger, more intricate molecular architectures.

Use in the Construction of Diverse Functionalized Derivatives

The true value of this compound as a building block is demonstrated by the diverse range of functionalized derivatives that can be envisioned or have been synthesized incorporating its core structure. The 3-fluoro-4-methylphenyl group is a common motif found in compounds designed for biological activity. By using the alcohol as a starting point or key intermediate, chemists can construct a variety of complex molecules.

For example, the related ketone can be used to synthesize Mannich bases like 3-(3-fluoro-4-methylanilino)-1-(4-methylphenyl)-1-propanone, highlighting a pathway to complex amino-ketones. sigmaaldrich.com Furthermore, the structural motif is found in heterocyclic systems, such as pyrimidine (B1678525) derivatives, which are known to possess a wide range of biological activities, including anti-inflammatory and analgesic properties. researchgate.net The synthesis of these complex structures often relies on the strategic use of smaller, well-defined building blocks where the fluoro-methylphenyl unit is introduced early in the process.

Below is a table showcasing the types of derivative structures that can be accessed using the this compound scaffold or its immediate precursors.

| Derivative Class | Example of Structural Motif | Potential Synthetic Transformation from Alcohol |

| Amino Ketones | 3-(Arylamino)-1-(aryl)propan-1-one | Oxidation to ketone, followed by Mannich reaction or reductive amination. |

| Heterocycles | 4-(Fluoromethylphenyl)-dihydropyrimidin-2-ol | Multi-component reactions involving the parent ketone or aldehyde. |

| Complex Amides | Pyrrole amide compounds for pharmaceutical use | Use as a fragment in multi-step synthesis leading to advanced intermediates. |

Exploration as a Chiral Building Block in Enantioselective Syntheses

The carbon atom bearing the hydroxyl group in this compound is a stereocenter. This means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(3-fluoro-4-methylphenyl)propan-1-ol and (S)-1-(3-fluoro-4-methylphenyl)propan-1-ol. The existence of these specific stereoisomers is confirmed in chemical databases. uni.lunih.gov This chirality is of paramount importance in modern chemistry, as the biological activity of pharmaceuticals often depends on a single, specific enantiomer.

The primary strategy for obtaining enantiomerically pure forms of this alcohol is through the asymmetric reduction of the prochiral precursor, 1-(3-fluoro-4-methylphenyl)propan-1-one. chemscene.com This can be accomplished using chiral catalysts or reagents that selectively produce one enantiomer over the other, a cornerstone of enantioselective synthesis. organic-chemistry.org

Once obtained in an enantiopure form, the chiral alcohol becomes a valuable chiral building block . It can be used in synthesis in two main ways:

Incorporation into the Final Product: The alcohol's stereocenter is retained and becomes part of the final complex molecule's chiral framework. This is a direct and efficient way to introduce a specific stereochemistry.

As a Chiral Auxiliary: The chiral alcohol can be temporarily attached to a non-chiral molecule to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comwikipedia.org After guiding the reaction to form the desired stereoisomer, the auxiliary is cleaved off and can often be recovered for reuse. This strategy is widely employed in the synthesis of complex natural products and pharmaceuticals. scielo.org.mx

The use of such chiral fluorinated alcohols is a powerful tool for chemists aiming to construct enantiomerically pure compounds, leveraging the defined three-dimensional structure of the building block to control the architecture of the final product. nih.gov

Q & A

Q. What synthetic routes are commonly employed for 1-(3-Fluoro-4-methylphenyl)propan-1-ol, and how do reaction parameters influence yield?

The synthesis often involves Friedel-Crafts alkylation or ketone reduction. For instance, Friedel-Crafts reactions using AlCl₃ as a catalyst can introduce the propanol chain to the aromatic ring. Reaction parameters like temperature (e.g., 0–5°C for exothermic control) and stoichiometric ratios (e.g., 1:1.2 substrate:catalyst) are critical for minimizing byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) improves yield .

Q. Which spectroscopic methods are optimal for structural confirmation of this compound?

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.3–2.5 ppm), and hydroxyl protons (δ 1.5–2.0 ppm, broad).

- ¹⁹F NMR : Detects fluorine substitution (δ -110 to -120 ppm for meta-fluorine).

- IR Spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.

- GC-MS : Validates molecular ion peaks (e.g., m/z 182 for [M⁺]) and fragmentation patterns .

Q. What storage conditions are recommended to maintain compound stability?

Store in amber vials under inert gas (N₂/Ar) at 4°C to prevent oxidation of the hydroxyl group. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation pathways, such as esterification or fluorine displacement .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical tools validate it?

Chiral resolution via chiral stationary phase HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) separates enantiomers. Circular dichroism (CD) or polarimetry quantifies optical rotation. Asymmetric catalysis (e.g., Jacobsen’s catalyst) during synthesis enhances enantiomeric excess (ee >95%) .

Q. How should researchers resolve discrepancies in ¹⁹F NMR chemical shifts across studies?

Discrepancies may arise from solvent polarity (e.g., CDCl₃ vs. DMSO-d₆), temperature, or fluorine coupling. Calibrate spectra using internal standards (e.g., CFCl₃) and compare with structurally analogous fluorinated propanols (e.g., 2,2,3,3,3-Pentafluoro-1-(3-tolyl)propan-1-ol, δ -115 ppm ).

Q. What strategies improve regioselectivity in electrophilic substitution reactions for derivatives of this compound?

- Directing Groups : Temporarily introduce nitro or methoxy groups to direct substitution to the para position.

- Protecting the Hydroxyl : Acetylation reduces electronic interference during reactions. Computational modeling (DFT) predicts reactive sites by analyzing electron density maps .

Q. Which in vitro assays are suitable for evaluating bioactivity, and how does fluorine substitution influence results?

- Enzyme Inhibition Assays : Fluorine’s electronegativity enhances binding to enzymes (e.g., cytochrome P450) via halogen bonding.

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (IC₅₀ values).

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Ki). Fluorine’s small size minimizes steric hindrance .

Data Contradiction and Validation

Q. How can conflicting solubility data (e.g., in polar vs. nonpolar solvents) be reconciled?

Perform systematic solubility tests using USP protocols. For example:

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 0.5 | 25 |

| Ethanol | 120 | 25 |

| Hexane | 8 | 25 |

| Differences may stem from crystallinity or impurities. Use DSC to assess polymorphic forms . |

Q. What computational methods predict metabolic pathways for fluorinated propanols?

Tools like GLORY or MetaSite simulate phase I/II metabolism. Fluorine resists oxidation, favoring glucuronidation of the hydroxyl group. Compare with in vitro hepatocyte assays for validation .

Methodological Best Practices

Q. How should researchers design SAR studies for derivatives of this compound?

- Core Modifications : Vary fluorine position (e.g., 2- vs. 4-fluoro) and alkyl chain length.

- Bioisosteres : Replace -OH with -NH₂ or -SH to assess hydrogen-bonding effects.

- Data Analysis : Use multivariate regression (e.g., PLS) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.